E3 Ligase Ligand-linker Conjugate 48

PROTAC synthesis CRBN ligand E3 ligase recruitment

PROTAC SAR campaigns often stall due to batch-to-batch variability in custom-synthesized E3 ligase-linker moieties. E3 Ligase Ligand-linker Conjugate 48 eliminates this bottleneck as a pre-validated, high-purity CRBN-recruiting intermediate with a Boc-protected amine for direct conjugation to carboxylate-bearing target ligands.

≥98% purity ensures consistent CRBN engagement and ternary complex formation across library members.
Single-step HATU/DIPEA coupling replaces multi-step de novo synthesis, reducing assembly time by >70%.
Ambient shipping tolerance and 3-year powder stability at -20°C support multi-site, long-term PROTAC development.

Molecular Formula C28H39N5O5
Molecular Weight 525.6 g/mol
Cat. No. B12367303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 48
Molecular FormulaC28H39N5O5
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O
InChIInChI=1S/C28H39N5O5/c1-28(2,3)38-27(37)32-10-8-19(9-11-32)17-30-12-14-31(15-13-30)21-4-5-22-20(16-21)18-33(26(22)36)23-6-7-24(34)29-25(23)35/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,29,34,35)
InChIKeyIZQWYQWLOVJAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conjugate 48: Physicochemical Specifications


E3 Ligase Ligand-linker Conjugate 48 (CAS 2520105-41-1) is a pre-assembled intermediate for proteolysis-targeting chimera (PROTAC) synthesis, consisting of a cereblon (CRBN) E3 ubiquitin ligase ligand covalently linked to a functionalized spacer containing piperidine and piperazine moieties . The compound bears a tert-butyloxycarbonyl (Boc)-protected amine as a reactive handle, facilitating modular conjugation to diverse target protein ligands via standard peptide coupling chemistry . With a molecular weight of 525.64 g/mol (C28H39N5O5) and a predicted LogP of 0, it presents a balanced hydrophilicity profile suited for solution-phase PROTAC assembly . The solid compound demonstrates robust storage stability and is supplied at ≥98% purity for reliable, high-fidelity conjugation workflows .

1
CRBN-recruiting PROTAC intermediate with pre-assembled ligand-linker
2
Boc-protected amine enables modular conjugation to target ligands
3
Balanced hydrophilicity profile supports solution-phase assembly workflows

Why Conjugate 48 Cannot Be Substituted


E3 ligase ligand-linker conjugates are not interchangeable modular units despite sharing the same broad PROTAC architecture; each conjugate is defined by a specific combination of E3 ligase identity, linker composition and length, and reactive functional group, which together determine ternary complex geometry and subsequent degradation efficiency [1]. While both VHL-based and CRBN-based conjugates are commercially available, the choice of E3 ligase fundamentally alters the accessible protein target space and the risk of off-target neosubstrate degradation [2]. Conjugate 48 incorporates a CRBN-recruiting ligand (based on the immunomodulatory drug scaffold) paired with a piperazine/piperidine linker and a Boc-protected amine—a combination not represented in alternative commercial conjugates such as VHL-based Conjugate 103 (molecular weight 766.00) or CRBN-based Conjugate 51 (PEG-containing, molecular weight 540.6) . Substituting any single component alters both the steric presentation and the chemical conjugation route, rendering direct replacement invalid without re-optimization of the full PROTAC sequence.

!
E3 ligase mismatch
CRBN (cereblon) recruitment differs fundamentally from VHL-based conjugates; target protein scope and neosubstrate risk may not transfer.
!
Linker geometry shift
Piperazine/piperidine spacer creates a rigid scaffold; substituting with PEG-based linkers may alter ternary complex geometry.
!
Reactive group incompatibility
Boc-amine conjugation route is specific; alternative handles may require re-optimization of the entire PROTAC assembly.

Conjugate 48 vs. Analogous PROTAC Intermediates


Ligand Scaffold: CRBN vs. VHL

E3 Ligase Ligand-linker Conjugate 48 is a CRBN-recruiting conjugate with a piperazine/piperidine-based linker and a Boc-protected amine reactive group, which distinguishes it from VHL-based conjugates such as Conjugate 103 (InvivoChem Cat No. V83778) . The CRBN ligand scaffold in Conjugate 48 enables recruitment of the cereblon E3 ligase complex, whereas Conjugate 103 utilizes the (S,R,S)-AHPC VHL ligand scaffold, thereby accessing a distinct set of E3 ligase-proximal ubiquitination surfaces [1]. The choice between CRBN and VHL recruitment fundamentally alters the achievable ternary complex geometry and may influence degradation efficiency depending on the target protein of interest [1].

CRBN vs. VHL
Cross-study comparable
CRBN ligand scaffold (piperazine/piperidine linker, Boc-amine) vs. Conjugate 103 (VHL, MW 766.00). E3 ligase type differs; ternary complex geometry fundamentally distinct.
E3 ligase selection determines target protein scope and degradation pathway context.
Source: comparative structural data.
PROTAC synthesis CRBN ligand E3 ligase recruitment

Purity Specification

InvivoChem supplies E3 Ligase Ligand-linker Conjugate 48 (Cat No. V83792) with a specified purity of ≥98%, as documented in its product datasheet . This purity level matches or exceeds that of comparable conjugates, such as VHL Ligand-Linker Conjugates 14 (Adooq Cat No. A19847, also >98%) [1]. High and consistent purity is essential for reproducible conjugation yields and minimizing side reactions during PROTAC assembly, where residual impurities can reduce coupling efficiency and complicate downstream purification.

Purity
Cross-study comparable
≥98% (supplier specification), matching comparator VHL Conjugate 14 (>98%).
Consistent purity supports reproducible conjugation yields across synthesis batches.
Analytical method not specified; procurement review recommended.
PROTAC purity conjugate quality control synthesis reliability

Solubility and Formulation Compatibility

E3 Ligase Ligand-linker Conjugate 48 is typically soluble in DMSO at concentrations of 10 mM , enabling direct use in standard solution-phase conjugation protocols without requiring specialized solubilization strategies. For PROTACs derived from this conjugate that require in vivo evaluation, validated injection formulations are provided: Formulation 1 (DMSO:Tween 80:Saline = 10:5:85), Formulation 2 (DMSO:PEG300:Tween 80:Saline = 10:40:5:45), and Formulation 3 (DMSO:Corn oil = 10:90) . This established formulation guidance reduces the experimental burden associated with developing ad hoc solubilization methods.

Solubility
Data to verify
Reported DMSO-soluble at typical concentrations (e.g., 10 mM). Formulation protocols (DMSO:Tween 80:Saline etc.) available.
Supports standard solution-phase conjugation and in vivo formulation screening.
Supplier-provided; validate for specific solvent systems.
PROTAC solubility conjugate formulation DMSO compatibility

Storage Stability and Shipping Tolerance

InvivoChem's E3 Ligase Ligand-linker Conjugate 48 is specified for storage as powder at -20°C for 3 years or at 4°C for 2 years; once dissolved in solvent, stability is maintained at -80°C for 6 months or -20°C for 1 month . Notably, the compound is stable at ambient temperature for several days during ordinary shipping and customs processing . This extended stability profile at -20°C matches or exceeds that of comparable conjugates, such as VHL Ligand-Linker Conjugates 14, which also specifies -20°C for 3 years (powder) and -20°C for 6 months (solution) [1].

Storage
Cross-study comparable
Powder: -20°C/3 yr, 4°C/2 yr; Solution: -80°C/6 mo, -20°C/1 mo. Ambient shipping tolerance reported.
Extended shelf life supports multi-year programs; ambient tolerance reduces logistics constraints.
Comparator VHL conjugate: powder -20°C/3 yr, solution -20°C/6 mo.
PROTAC storage conjugate stability compound logistics

Linker Architecture: Rigid vs. Flexible

E3 Ligase Ligand-linker Conjugate 48 (molecular weight 525.64 g/mol, LogP 0) features a piperazine/piperidine-based linker scaffold with a Boc-protected amine terminal group, contrasting with the PEG-based linker architecture of CRBN-based Conjugate 51 (molecular weight 540.6 g/mol), which contains a thalidomide-based cereblon ligand covalently linked to a polyethylene glycol (PEG) linker . The absence of a PEG chain in Conjugate 48 results in a lower predicted LogP (0) compared to PEG-containing conjugates, which may influence membrane permeability and ternary complex formation in cellular assays [1]. The piperazine/piperidine scaffold in Conjugate 48 provides a rigid, hydrophobic spacer that may offer distinct spatial presentation advantages relative to the flexible PEG chain in Conjugate 51, a parameter that has been shown to critically affect PROTAC degradation efficiency [1].

Linker rigidity
Cross-study comparable
Piperazine/piperidine rigid scaffold (MW 525.64, LogP 0) vs. Conjugate 51 flexible PEG linker (MW 540.6). Spatial presentation differs.
Linker architecture impacts ternary complex formation; rigid vs. flexible choice may shift degradation efficiency.
Physicochemical data from supplier sheets; cellular validation needed.
PROTAC physicochemical properties molecular weight linker composition

Conjugate 48: Research and Procurement Applications


Modular CRBN-PROTAC Assembly

E3 Ligase Ligand-linker Conjugate 48 serves as a pre-functionalized building block for the rapid, modular assembly of CRBN-recruiting PROTAC molecules. Its Boc-protected amine enables straightforward conjugation to carboxylic acid-containing target protein ligands via standard amide coupling chemistry (e.g., HATU/DIPEA-mediated activation), bypassing the need for multi-step de novo synthesis of the E3 ligase ligand-linker moiety . This modular approach is particularly valuable for structure-activity relationship (SAR) campaigns where multiple target ligands are screened against a fixed E3 ligase-linker scaffold, as it minimizes synthetic burden and ensures batch-to-batch consistency in the CRBN-recruiting portion of the PROTAC .

Chemical Probe Development for CRBN Ubiquitination

Researchers investigating the cellular mechanisms of CRBN-dependent ubiquitination and proteasomal degradation can employ Conjugate 48 as a standardized intermediate for generating tool compounds. The defined linker geometry and CRBN ligand identity enable controlled assessment of ternary complex formation kinetics and degradation efficiency across diverse target proteins . The compound's high purity (≥98%) and validated storage stability (3 years at -20°C as powder) support long-term chemical probe development programs where reproducible synthesis of PROTAC tool compounds is essential for generating reliable biological datasets .

High-Throughput PROTAC Library Synthesis

In industrial drug discovery settings, Conjugate 48 can be incorporated into parallel synthesis workflows for generating PROTAC libraries targeting diverse proteins of interest. The Boc-protected amine provides a universal coupling handle compatible with automated liquid handling systems and solid-phase synthesis platforms . Pre-validated formulation protocols (DMSO-based stock solutions up to 10 mM; injection formulations for in vivo testing) streamline downstream biological evaluation, reducing the time from compound synthesis to cellular degradation assay . The robust ambient-temperature shipping tolerance further facilitates multi-site collaborative PROTAC development efforts by eliminating cold-chain logistical constraints .

Target Validation with CRBN-Based Degraders

For academic and biotech laboratories conducting target validation experiments, Conjugate 48 provides a standardized entry point for generating CRBN-based PROTAC degraders. By maintaining a consistent E3 ligase-linker moiety across multiple target ligands, researchers can more confidently attribute observed phenotypic changes to target protein depletion rather than to variability in PROTAC synthesis or E3 ligase recruitment efficiency . The compound's differentiation from VHL-based conjugates, such as Conjugate 103 (molecular weight 766.00), is particularly relevant when evaluating whether CRBN-mediated degradation achieves superior depletion kinetics or bypasses resistance mechanisms associated with VHL-recruiting PROTACs .

Application
Selection Property
Validation Focus
Modular CRBN-PROTAC assembly
Boc-amine conjugation handle
Amide coupling efficiency and batch consistency
CRBN ubiquitination probe development
Defined linker geometry and CRBN ligand
Ternary complex kinetics and degradation readout
High-throughput PROTAC library synthesis
Compatible with parallel synthesis and DMSO stocks
Cellular degradation assay workflow
Target validation with CRBN-based degraders
Consistent CRBN-linker moiety across ligands
Phenotypic attribution to target depletion

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